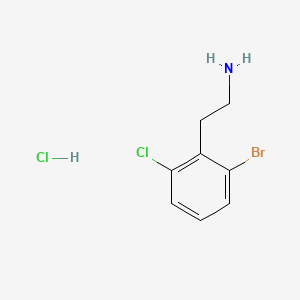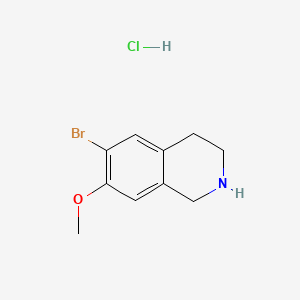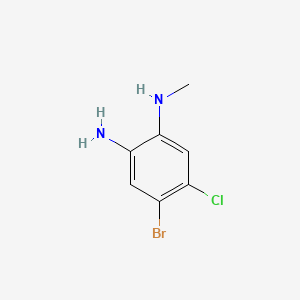![molecular formula C8H11BrClN3O2 B6609554 methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride CAS No. 2866317-60-2](/img/structure/B6609554.png)
methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride is a chemical compound with a complex structure that belongs to the pyrazolopyrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride typically involves multiple steps. One common method includes the following steps:
Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the obtained acetylenes to provide the related N-propargylenaminones.
Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve solvents like DMSO or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Scientific Research Applications
Methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2.ClH/c1-14-8(13)6-7-5(9)4-11-12(7)3-2-10-6;/h4,6,10H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOXZZGFASWDRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(C=NN2CCN1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(methylamino)methyl]oxane-4-carbonitrile hydrochloride](/img/structure/B6609475.png)


![methyl 2-hydroxy-6-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B6609493.png)
![methyl 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6609503.png)
![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B6609508.png)
![tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate](/img/structure/B6609518.png)


![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)

![6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609573.png)

